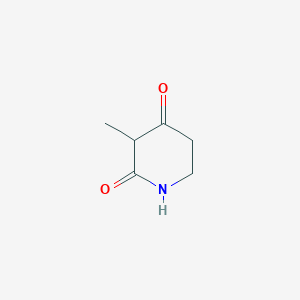
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is a complex organic compound featuring a thiazolidine ring, a benzonitrile group, and a trifluoromethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of a Schiff base with thioacetic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) to form the thiazolidine ring . The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the benzonitrile group is typically added through a cyanation reaction using reagents like copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
Thiazolidine derivatives: Compounds like 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one.
Benzonitrile derivatives: Compounds such as 4-cyanobiphenyl.
Uniqueness
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and advanced materials .
特性
IUPAC Name |
4-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZJBYNZUNMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)


![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)


![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B2375355.png)
![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)
![Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate](/img/structure/B2375358.png)

